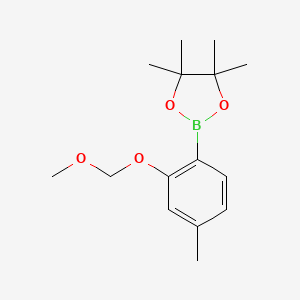
2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan
Übersicht
Beschreibung
2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H23BO4 and its molecular weight is 278.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thermo-responsive Textilien
Diese Verbindung wurde bei der Entwicklung von thermo-responsiven Textilien eingesetzt. Durch Pfropfen von thermo-responsiven statistischen Copolymeren auf Baumwollgewebe haben Forscher Materialien geschaffen, die ihre Eigenschaften als Reaktion auf Temperaturänderungen ändern können . Diese Anwendung ist besonders vielversprechend für die Herstellung von intelligenten Kleidungsstücken, die sich an Umgebungsbedingungen anpassen und so Komfort und Funktionalität verbessern.
Verbesserte Reinigungseigenschaften
Dieselben thermo-responsiven Eigenschaften wurden angewendet, um die Reinigungseigenschaften von Textilien zu verbessern . Die modifizierten Baumwollgewebe zeigen eine signifikante Verbesserung der Reinigungseffizienz, wenn die Temperatur unterhalb der unteren kritischen Lösungstemperatur (LCST) des gepfropften Copolymers liegt. Dies könnte die Art und Weise, wie wir Fleckenentfernung und Stoffpflege angehen, revolutionieren.
Polymersynthese
Schließlich darf die Rolle der Verbindung in der Polymersynthese nicht übersehen werden . Sie kann als Monomer oder Vernetzer bei der Herstellung neuer Polymere mit einzigartigen Eigenschaften wie erhöhter Festigkeit, Flexibilität oder Beständigkeit gegen extreme Temperaturen dienen.
Wirkmechanismus
- The primary targets of this compound are related to angiogenesis inhibition. Specifically, it prevents the formation of new blood vessels that tumors need to grow. This process is crucial for tumor progression, as tumors rely on a steady blood supply to receive nutrients and oxygen .
Target of Action
Pharmacokinetics
- Information on absorption is not readily available. Data regarding the volume of distribution is not currently accessible. The compound binds to plasma proteins, including albumin and alpha1-acid glycoprotein, but plasma protein binding is not a significant factor in its pharmacokinetics . In vivo metabolism studies indicate that only a tiny fraction (less than 0.01%) of the administered dose is excreted unchanged in urine, while about 1% is excreted as glucuronides .
Eigenschaften
IUPAC Name |
2-[2-(methoxymethoxy)-4-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-11-7-8-12(13(9-11)18-10-17-6)16-19-14(2,3)15(4,5)20-16/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVVCEWBVYAMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


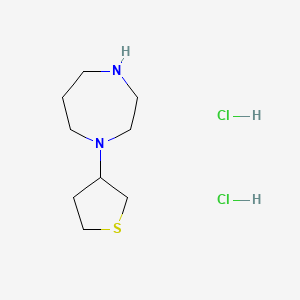
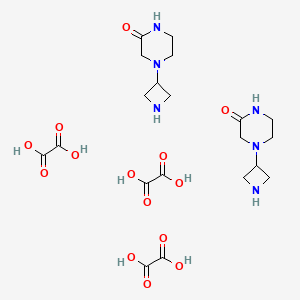
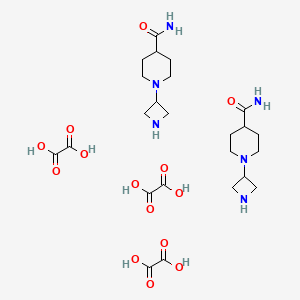
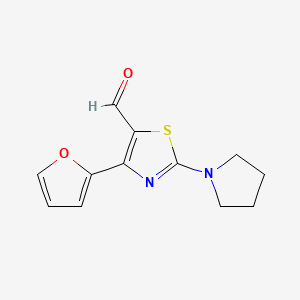
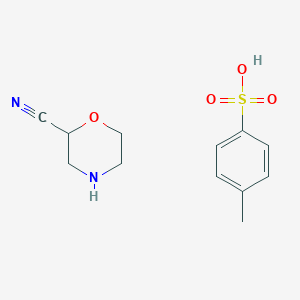
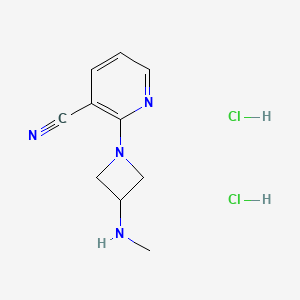
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-methylazetidin-3-amine dihydrochloride](/img/structure/B1473241.png)
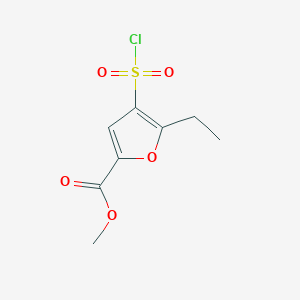
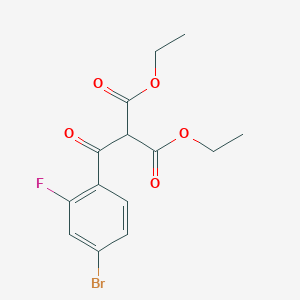

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]-3-methylaniline](/img/structure/B1473246.png)
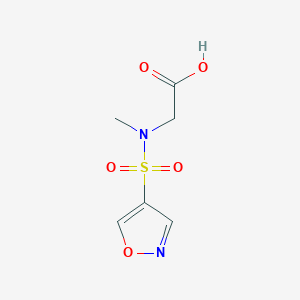
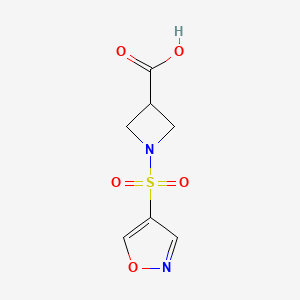
![2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1473251.png)
